Cas no 2138296-09-8 ([3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine)

The compound [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine is a versatile organic intermediate with notable advantages. It features a pyrazole core, which enhances its stability and reactivity, and the difluoropropyl group provides excellent lipophilicity. The ethylamine moiety facilitates various functionalization reactions, making it a valuable building block in pharmaceutical and agrochemical synthesis.
[3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine structure
2138296-09-8 structure
Product Name:[3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine
CAS No:2138296-09-8
MF:C8H12ClF2N3
MW:223.650787353516
CID:5874845
PubChem ID:165467072
Update Time:2025-06-20

[3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine Chemical and Physical Properties

Names and Identifiers

    • [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine
    • EN300-788503
    • 2138296-09-8
    • Inchi: 1S/C8H12ClF2N3/c1-2-12-5-8(10,11)6-14-4-7(9)3-13-14/h3-4,12H,2,5-6H2,1H3
    • InChI Key: ZTSBKJYJHONRAC-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)CC(CNCC)(F)F

Computed Properties

  • Exact Mass: 223.0687814g/mol
  • Monoisotopic Mass: 223.0687814g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.8Ų

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Additional information on [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine

Introduction to [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine (CAS No. 2138296-09-8)

[3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine (CAS No. 2138296-09-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 4-chloro-1H-pyrazol-1-yl moiety and a 2,2-difluoropropyl group, both of which contribute to its potential therapeutic applications. The presence of these functional groups imparts specific chemical and biological properties that make it an intriguing candidate for further investigation.

The chemical structure of [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine is composed of a central carbon atom bonded to an ethylamine group, a 4-chloro-1H-pyrazol-1-yl ring, and a 2,2-difluoropropyl chain. The pyrazole ring is known for its biological activity and has been extensively studied in the development of various pharmaceuticals. The introduction of the 4-chloro substituent enhances the compound's lipophilicity and metabolic stability, while the difluoromethyl group provides additional stability and can influence the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structural features can modulate neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like depression and Parkinson's disease. The unique combination of functional groups in this compound may offer improved efficacy and reduced side effects compared to existing treatments.

In addition to its potential in neurological disorders, [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. The ability to target multiple pathways involved in inflammation could make it a valuable addition to the current therapeutic arsenal.

The pharmacokinetic profile of [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine has been another focus of recent research. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound's lipophilicity allows for good tissue penetration, while its metabolic stability ensures prolonged therapeutic effects. These characteristics are crucial for developing effective oral formulations and optimizing dosing regimens.

Clinical trials are currently underway to evaluate the safety and efficacy of [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine in human subjects. Early results have been promising, with no significant adverse effects reported at therapeutic doses. The ongoing trials aim to provide more comprehensive data on its pharmacological profile and potential clinical applications.

In conclusion, [3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropyl](ethyl)amine (CAS No. 2138296-09-8) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in the fields of medicinal chemistry and pharmaceutical research. As more data become available from ongoing studies, it is anticipated that this compound will contribute significantly to the advancement of treatments for various diseases.

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